![molecular formula C24H19N3O4 B1230294 3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Precursors
High-Yield Synthesis Techniques : Research by Bobeldijk et al. (1990) outlines a high-yield synthesis method for (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor of the compound , demonstrating its potential for efficient production in laboratory settings (Bobeldijk et al., 1990).
Synthesis and Antidopaminergic Properties : A study by Högberg et al. (1990) synthesizes and evaluates similar compounds for their antidopaminergic properties, indicating potential neurological applications (Högberg et al., 1990).
Advanced Material Properties
Luminescent Properties : Srivastava et al. (2017) explored derivatives with luminescent properties, which could have implications in optical and materials science research (Srivastava et al., 2017).
Cyclic Derivatives for Neurological Applications : Pinza and Pifferi (1978) synthesized cyclic derivatives related to the compound, focusing on potential neurological applications (Pinza & Pifferi, 1978).
Drug Development and Testing
Dopamine Receptor Studies : Högberg et al. (1991) conducted a study on derivatives for dopamine D-2 receptor blockade, which is critical in developing neuroleptic drugs (Högberg et al., 1991).
Antibacterial Properties : Egawa et al. (1984) explored analogues of the compound for their antibacterial activities, suggesting potential in developing new antibiotics (Egawa et al., 1984).
Structural and Binding Studies
Solid State Conformations : Research by Högberg et al. (1986) on solid-state conformations and antidopaminergic effects provides insights into the structural aspects relevant to pharmacological research (Högberg et al., 1986).
Crystallographic Studies : Mashevskaya et al. (2011) conducted crystallographic studies on related compounds, offering valuable data for drug design and material science (Mashevskaya et al., 2011).
Properties
Molecular Formula |
C24H19N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
InChI |
InChI=1S/C24H19N3O4/c1-2-26-19-10-9-18(16-7-4-8-17(22(16)19)24(26)31)25-23(30)14-5-3-6-15(13-14)27-20(28)11-12-21(27)29/h3-10,13H,2,11-12H2,1H3,(H,25,30) |
InChI Key |
JTNUVYOOMCJUPT-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




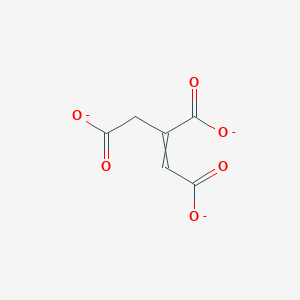
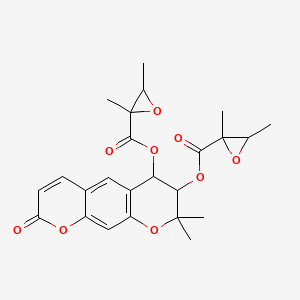
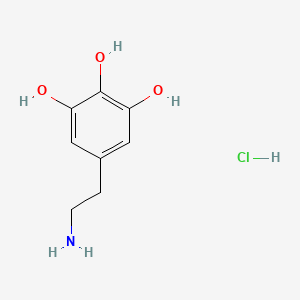
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)
![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)
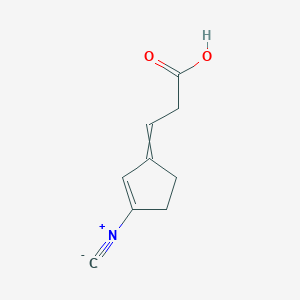
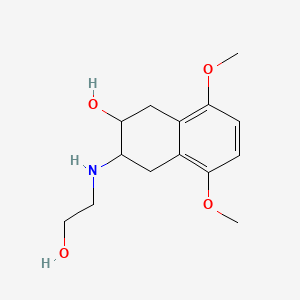
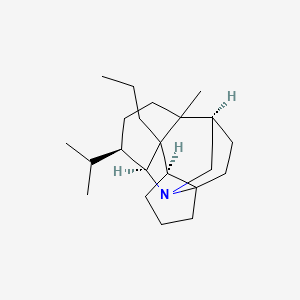
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
